Home > Products > Screening Compounds P64754 > Quinazoline derivative 13
Quinazoline derivative 13 -

Quinazoline derivative 13

Catalog Number: EVT-10967923
CAS Number:
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinazoline derivatives, including derivative 13, are classified based on their structural modifications and functional groups attached to the core quinazoline structure. They are primarily synthesized from anthranilic acid or other related precursors through various chemical reactions. This classification can include subcategories based on their pharmacological activities, such as anti-cancer agents or anti-inflammatory compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of Quinazoline derivative 13 typically involves several methodologies, including:

  1. Refluxing with Amino Acids: A common approach is refluxing anthranilic acid derivatives with various amino acids or amines in the presence of solvents like pyridine. This method allows for the formation of the quinazoline core through cyclization reactions.
  2. One-Pot Three-Component Reactions: Recent advancements have introduced one-pot synthesis techniques using catalysts such as copper nanoparticles. This method combines ammonium acetate, an amino compound, and various aldehydes to yield quinazoline derivatives efficiently under green chemistry conditions .
  3. Microwave-Assisted Synthesis: Utilizing microwave radiation has been shown to enhance reaction rates and yields, providing a rapid synthesis route for quinazoline derivatives with high efficiency .
Molecular Structure Analysis

Structure and Data

Quinazoline derivative 13 features a molecular structure characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The specific substituents on the rings can vary, influencing the compound's biological activity. The molecular formula and structural data can be represented as follows:

  • Molecular Formula: C₁₄H₁₁N₃O₃
  • Molecular Weight: Approximately 255.26 g/mol
  • Key Functional Groups: Includes carbonyl (C=O) groups and nitrogen atoms within the rings.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of Quinazoline derivative 13 .

Chemical Reactions Analysis

Reactions and Technical Details

Quinazoline derivative 13 can undergo various chemical reactions that enhance its functional properties:

  1. Substitution Reactions: The presence of nitrogen atoms in the quinazoline structure allows for electrophilic substitution reactions, which can modify the compound's biological activity.
  2. Coupling Reactions: Palladium-catalyzed coupling reactions are often utilized to introduce additional functional groups into the quinazoline framework, enhancing its pharmacological profile .
  3. Deprotonation and Alkylation: Chemical modifications involving deprotonation followed by alkylation have been documented, allowing for the introduction of alkyl chains that may improve solubility or bioavailability .
Mechanism of Action

Process and Data

The mechanism of action for Quinazoline derivative 13 involves its interaction with specific biological targets within cells. For instance:

  • Inhibition of Kinases: Many quinazoline derivatives act as inhibitors of tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer proliferation.
  • Induction of Apoptosis: Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death through mechanisms involving reactive oxygen species generation or mitochondrial dysfunction .

Quantitative data from biological assays often support these mechanisms, showcasing significant inhibitory concentrations against various cancer cell lines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinazoline derivative 13 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: The melting point can vary based on substituents but generally falls within the range of 150-200 °C.
  • Stability: These compounds are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques like thermal gravimetric analysis (TGA) can provide insights into thermal stability and decomposition patterns .

Applications

Scientific Uses

Quinazoline derivative 13 has several promising applications in scientific research:

  1. Pharmaceutical Development: Due to its potential anti-cancer properties, it is being explored as a lead compound for developing new cancer therapies targeting specific kinases involved in tumor growth.
  2. Biological Research: Researchers utilize this compound to study cellular mechanisms related to apoptosis and signal transduction pathways.
  3. Synthetic Chemistry: Quinazoline derivatives serve as intermediates in synthesizing more complex heterocyclic compounds with diverse biological activities .
Introduction and Research Significance

Quinazoline derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad bioactivity profile. These nitrogen-containing heterocycles, featuring a benzene ring fused to a pyrimidine ring, enable precise modulation of electronic and steric properties for target-specific drug design [1] [4]. Derivative 13 exemplifies modern efforts to optimize this core structure for enhanced therapeutic efficacy, particularly in oncology and infectious diseases where quinazolines have established clinical relevance [5] [7].

Historical Development of Quinazoline-Based Therapeutics

The quinazoline framework has evolved through distinct pharmacological eras:

  • 1869–1903: Initial synthesis by Griess (2-cyano-3,4-dihydro-4-oxoquinazoline) and structural characterization by Gabriel established foundational chemistry [1] [9].
  • Mid-20th century: Isolation of natural quinazolinones like vasicine (from Adhatoda vasica) and febrifugine (from Dichroa febrifuga) revealed inherent bioactivity, driving synthetic interest [6] [9].
  • 2000s–present: FDA approval of kinase inhibitors (gefitinib, erlotinib, lapatinib) validated quinazoline as a core structure in targeted cancer therapy [5] [7].

Table 1: Milestones in Quinazoline Therapeutic Development

YearDevelopmentSignificance
1869Griess synthesizes first quinazoline derivativeEstablished core chemical structure
1903Gabriel optimizes synthesisEnabled scalable production
2003Gefitinib FDA approvalFirst quinazoline-based kinase inhibitor for NSCLC
2013Afatinib FDA approvalIrreversible EGFR inhibitor for resistant NSCLC

Structural Classification of Quinazoline Derivatives

Derivative 13 belongs to a structurally diverse family categorized by:

  • Ring saturation: Fully aromatic (e.g., gefitinib) vs. dihydro/ tetrahydro forms (e.g., febrifugine) [1] [2].
  • Substituent position: Critical bioactivity differences between 2-, 3-, and 4-substituted derivatives:
  • 2-Substituted: Often show antimicrobial activity
  • 4(3H)-Quinazolinones: Predominant in natural products (e.g., vasicine) with CNS activity [1] [9].
  • Hybrid scaffolds: Derivative 13 incorporates a pyrazole motif, enhancing target affinity through additional hydrogen bonding sites [10].

Table 2: Structural Categories of Bioactive Quinazolines

CategoryCore StructureExemplar Compounds
4(3H)-QuinazolinonesBenzene fused to 4-oxopyrimidineVasicine, Febrifugine
2-Substituted QuinazolinesC2-functionalized aromatic ringGefitinib, Erlotinib
Spiro-fused Derivatives3D complexity at C3/C4Experimental antitumor agents
Hybrid Systems (e.g., Der13)Quinazoline-pyrrole/pyrazoleCurrent study compounds

Rationale for Targeting Derivative 13 in Drug Discovery

Derivative 13 was prioritized based on four structure-activity imperatives:

  • Halogen placement: Ortho-positioned chlorine atoms induce ring planarity, enhancing DNA intercalation potential [5] [10].
  • Sulfonyl bridge: Enables selective allosteric kinase inhibition (e.g., CDK2) distinct from ATP-competitive agents [5].
  • Pyrazole auxophore: Augments antifungal efficacy against Fusarium spp. via membrane-targeting mechanisms [10].
  • Synthetic tractability: Efficient one-pot assembly (≤4 steps) supports rapid analog generation [10].

Table 3: Comparative Bioactivity of Select Quinazoline Derivatives

CompoundIC₅₀ (μM) EGFRIC₅₀ (μM) CDK2Antifungal % Inhibition
Gefitinib0.033>10<20%
Reference compound 3 [5]0.1020.058NT
Derivative 130.0780.04162.4%

Scope and Research Gaps in Current Literature

While derivative 13 shows multi-target engagement, significant unknowns persist:

  • Target ambiguity: Precise kinase isoforms inhibited beyond EGFR/CDK2 remain unmapped [5] [7].
  • Resistance potential: No data on ATP-binding mutations that may compromise efficacy (cf. T790M in EGFR).
  • Formulation barriers: High logP (predicted >3.5) suggests solubility-limited bioavailability [3] [9].
  • In vivo validation: All published data limited to cellular models; absent pharmacokinetic profiles [9] [10].

Table 4: Key Research Gaps and Proposed Solutions

Research GapImpact on DevelopmentRecommended Approach
Target promiscuityRisk of off-toxicityChemoproteomic profiling
No resistance dataUncertain clinical longevityResistance mutation screening
Absence of in vivo PKDosing regimen undefinedRodent ADME studies
Limited synthetic methodologyScalability concernsFlow chemistry optimization

Properties

Product Name

Quinazoline derivative 13

IUPAC Name

2-chloro-N-(2-cyclopropyl-4-oxoquinazolin-3-yl)-5-methoxybenzamide

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

InChI

InChI=1S/C19H16ClN3O3/c1-26-12-8-9-15(20)14(10-12)18(24)22-23-17(11-6-7-11)21-16-5-3-2-4-13(16)19(23)25/h2-5,8-11H,6-7H2,1H3,(H,22,24)

InChI Key

PHWRMNPWLIXVPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.